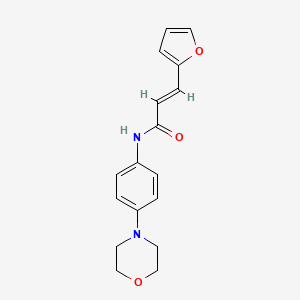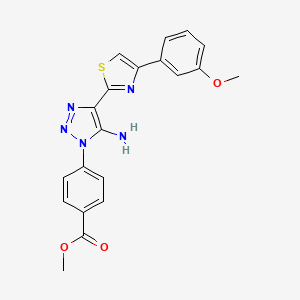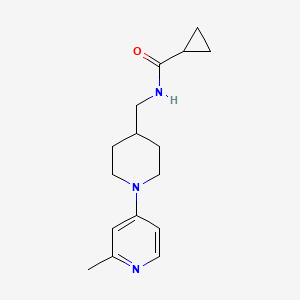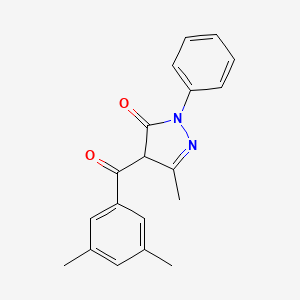![molecular formula C18H18N4O3S B2753478 (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-29-2](/img/structure/B2753478.png)
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sodium Channel Blocker Agents
Research into compounds with similar structural motifs to "(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" has shown significant potential in the development of anticonvulsant agents. A study by Malik and Khan (2014) on derivatives of benzo[d]isoxazol as sodium channel blockers and anticonvulsant agents highlighted the therapeutic potential of such compounds. Their research demonstrated that certain derivatives exhibited potent anticonvulsant activity with high protective indices compared to standard drugs like phenytoin, suggesting a mechanism of action involving sodium channel inhibition (Malik & Khan, 2014).
Antimicrobial and Antimycobacterial Activity
The structural complexity of heterocyclic compounds also lends itself to antimicrobial applications. A study on nicotinic acid hydrazide derivatives, for instance, demonstrated antimycobacterial activity, indicating the potential for compounds with similar structural elements to serve as bases for the development of new antimicrobial agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Bioactivation Pathways
Understanding the bioactivation pathways of isoxazole rings, akin to the structural components of the compound , is crucial for drug development. A study exploring the novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes provides insights into how these compounds interact at the molecular level, potentially leading to safer and more effective therapeutic agents (Jian Yu et al., 2011).
Drug-likeness and ADME Prediction
Research on the synthesis and in vitro evaluation of dihydropyrrolone conjugates, derived from benzoyl-1H-benzo[d][1,2,3]triazole, underscores the importance of in silico ADME prediction in drug design. Such studies demonstrate the potential for compounds with complex heterocyclic structures to exhibit favorable drug-like properties, including antimicrobial and antimycobacterial activity, laying the groundwork for the development of new therapeutic agents with improved pharmacokinetic profiles (Pandya et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This prevents the phosphorylation and subsequent deactivation of PTEN . The compound’s lipophilic diaromatic derivatives have been shown to be effective as GABA uptake inhibitors and anticonvulsants, indicating that these compounds can cross the blood-brain barrier .
Biochemical Pathways
The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PTEN/PI3K/AKT pathway . This pathway is crucial in cell cycle progression, and its disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CK2 and GSK3β and the subsequent prevention of PTEN deactivation can lead to cell cycle arrest and apoptosis . This makes the compound a potential candidate for anticancer therapies .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18(15-13-3-1-2-4-14(13)24-20-15)22-7-5-11(9-22)16-19-17(25-21-16)12-6-8-26-10-12/h6,8,10-11H,1-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLRDWNPZPCOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)



![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)


![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)
